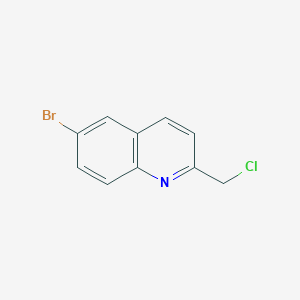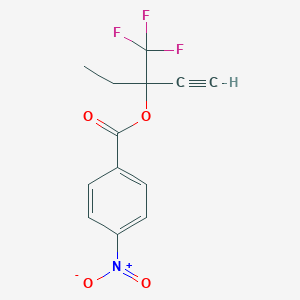
6-Fluoro-4-methyl-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-methyl-2(1H)-quinazolinone is an organic compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the quinazoline ring imparts unique chemical and physical properties to this compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-2(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
6-Fluoro-4-methyl-2(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have significant applications in medicinal chemistry .
科学的研究の応用
6-Fluoro-4-methyl-2(1H)-quinazolinone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
作用機序
The mechanism of action of 6-Fluoro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, quinazoline derivatives are known to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis .
類似化合物との比較
Similar Compounds
6-Fluoro-2-methylquinolin-4-ol: Similar in structure but differs in the position of the methyl group.
6-Fluoro-2-methylquinazolin-4-one: Another derivative with a different functional group at the 4th position.
Uniqueness
6-Fluoro-4-methyl-2(1H)-quinazolinone is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C9H7FN2O |
|---|---|
分子量 |
178.16 g/mol |
IUPAC名 |
6-fluoro-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |
InChIキー |
IGRXCBOIENURHF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC(=O)N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8643268.png)
![4-{[(Oxan-4-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8643270.png)


